

# Application Notes and Protocols for Medicinal Chemistry Applications of Benzothiazole Derivatives

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## Compound of Interest

**Compound Name:** *Benzothiazole-CH<sub>2</sub>(NH-CO-CH<sub>2</sub>Cl)-CONH-CH<sub>2</sub>-Ph*

**Cat. No.:** *B15541965*

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## Foreword: The Enduring Potential of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system elegantly fusing a benzene and a thiazole ring, represents a cornerstone in medicinal chemistry. Its versatile structure has proven to be a privileged scaffold, enabling the development of a vast array of derivatives with a wide spectrum of pharmacological activities.<sup>[1]</sup> Researchers and drug development professionals continue to be drawn to this moiety for its ability to interact with diverse biological targets, offering therapeutic potential across a multitude of disease areas. This guide is designed to provide both foundational knowledge and practical, field-proven protocols for the synthesis, evaluation, and mechanistic understanding of benzothiazole derivatives, empowering researchers to unlock their full therapeutic potential.

## Part 1: Synthesis of Medically Relevant Benzothiazole Derivatives

The synthesis of the benzothiazole core is most commonly achieved through the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid. The choice of reactants and reaction conditions is critical and is often guided by the desired substitution pattern on the final molecule, which in turn dictates its biological activity.

## Rationale for Experimental Choices in Benzothiazole Synthesis

The selection of solvents and catalysts is a key determinant of reaction efficiency and yield. Solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently employed due to their ability to dissolve the reactants and facilitate the reaction.<sup>[2][3]</sup> The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, oxidative catalysts are often necessary to facilitate the cyclization and aromatization steps. While traditional methods have utilized various catalysts, modern "green" chemistry approaches often favor milder and more environmentally friendly options.<sup>[4][5]</sup> For example, the use of glycerol as a solvent allows for catalyst-free synthesis at ambient temperatures, offering a more sustainable alternative.<sup>[5][6]</sup> Microwave-assisted synthesis has also gained traction as it can dramatically reduce reaction times and improve yields.<sup>[7]</sup>

## General Protocol for the Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

This protocol provides a generalized procedure for the synthesis of 2-arylbenzothiazoles, a class of derivatives with significant therapeutic interest.

Materials:

- 2-Aminothiophenol
- Substituted aromatic aldehyde
- Ethanol (or DMF/DMSO)
- Catalyst (e.g., Iodine, L-proline, or a mild oxidizing agent like H<sub>2</sub>O<sub>2</sub>/HCl)

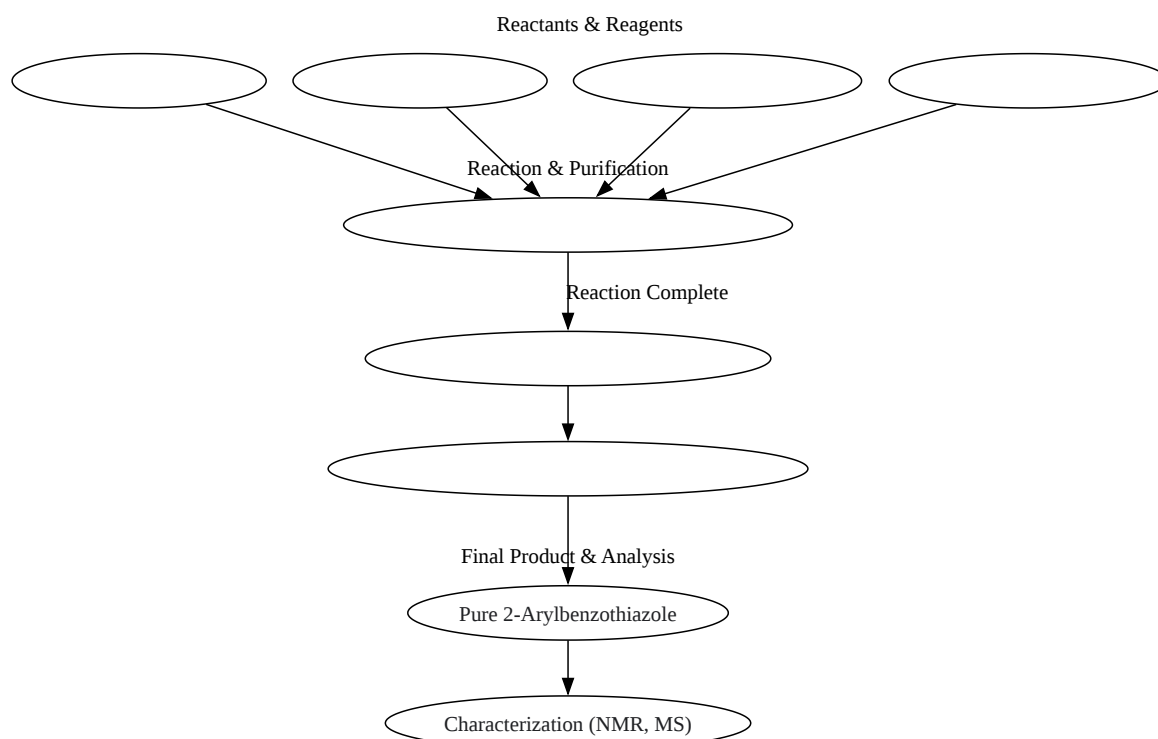
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Thin-layer chromatography (TLC) plates and chamber
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).[8]
- **Addition of Reactant:** To the stirred solution, add 2-aminothiophenol (1.0 mmol). It is advisable to use freshly purified 2-aminothiophenol as it is prone to oxidation.[8]
- **Catalyst Addition:** Introduce a catalytic amount of the chosen catalyst. The optimal catalyst and its concentration should be determined empirically for each specific reaction.[8]
- **Reaction Monitoring:** Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.[8]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-arylbenzothiazole.[3][9]
- **Characterization:** Confirm the structure and purity of the final compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.[10]

## Troubleshooting Common Synthesis Issues:

Problem	Potential Cause	Recommended Solution
Low or No Product Yield	Poor quality of starting materials, especially oxidized 2-aminothiophenol.	Use freshly purified 2-aminothiophenol and ensure the purity of the aldehyde.[8]
Suboptimal reaction temperature or time.	Systematically vary the temperature and monitor the reaction over time to find the optimal conditions.[8]	
Formation of Multiple Products	Side reactions due to harsh conditions.	Consider using a milder catalyst or lowering the reaction temperature.
Difficult Purification	Product is an oil or is unstable on silica gel.	Try recrystallization from a suitable solvent. If the product is unstable on silica, consider using neutral alumina for chromatography.[8]



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Caption: A generalized workflow for the synthesis of 2-arylbenzothiazoles.

## Part 2: Protocols for Evaluating Biological Activity

Once synthesized, benzothiazole derivatives must be rigorously tested to determine their biological activity. The following protocols are foundational for assessing their potential as

anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

## Anticancer Activity Screening

A primary application of benzothiazole derivatives is in oncology. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest (e.g., MCF-7 for breast cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Benzothiazole derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the benzothiazole derivative in complete medium. Replace the medium in the wells with 100  $\mu$ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

#### Common Pitfalls and Considerations for the MTT Assay:

- **Compound Interference:** Colored compounds or those with reducing properties can interfere with the assay. It is crucial to run a cell-free control with the compound to check for direct MTT reduction.[\[11\]](#)
- **Variability:** Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension and careful pipetting. The "edge effect" in 96-well plates can also lead to variability; it is good practice to not use the outer wells for experimental samples.[\[11\]](#)
- **Interpretation:** The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. It is advisable to confirm results with a secondary assay, such as a trypan blue exclusion assay or an apoptosis assay.[\[12\]](#)[\[13\]](#)

## Antimicrobial Susceptibility Testing

Benzothiazole derivatives have shown promise as antimicrobial agents. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.

## Protocol: Broth Microdilution for MIC Determination

**Principle:** This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

### Materials:

- Bacterial or fungal strain of interest
- Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
- Benzothiazole derivative stock solution (in a suitable solvent)
- Sterile 96-well microtiter plates
- Spectrophotometer or nephelometer
- Incubator

### Procedure:

- **Inoculum Preparation:** Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL for bacteria). Dilute this suspension in the growth medium to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.[14][15]
- **Compound Dilution:** Perform a two-fold serial dilution of the benzothiazole derivative in the growth medium directly in the 96-well plate.[14]
- **Inoculation:** Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18]

Interpretation of MIC Values:

The MIC value is compared to established breakpoints to categorize the microorganism as susceptible, intermediate, or resistant to the tested compound.[16][19] A lower MIC value indicates greater potency of the antimicrobial agent.[20]

## In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a classic and widely used assay to screen for acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.

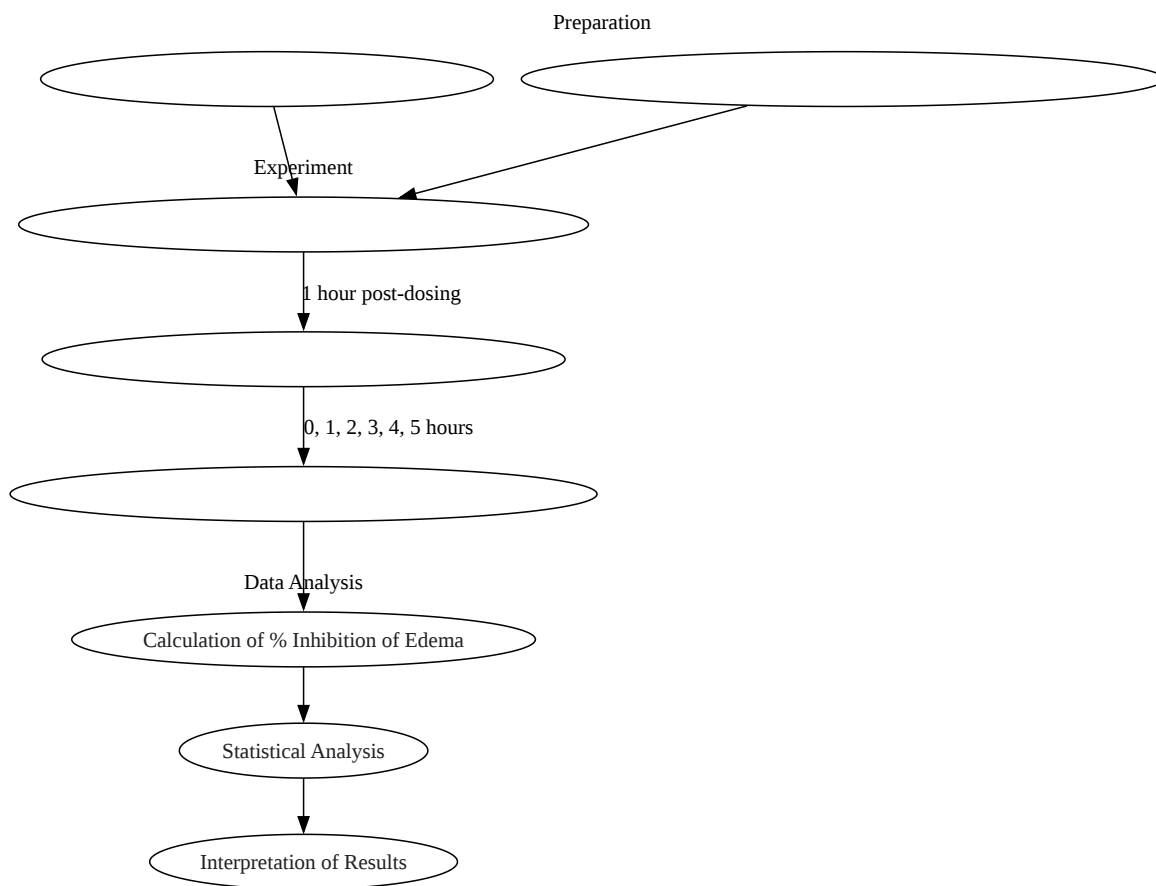
Materials:

- Wistar rats
- Carrageenan (1% suspension in saline)
- Benzothiazole derivative
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Standard anti-inflammatory drug (e.g., Indomethacin)
- Plethysmometer
- Syringes

Procedure:

- Animal Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups with different doses of the benzothiazole derivative). Administer the test compound or standard drug orally or intraperitoneally. The control group receives only the vehicle.[21]

- Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[\[21\]](#)[\[23\]](#)
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.



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Caption: A typical workflow for the carrageenan-induced paw edema assay.

## Neuroprotective Activity Evaluation

In vitro models using neuronal cell lines are essential for the initial screening of compounds with potential neuroprotective effects.

Protocol: In Vitro Neuroprotection Assay

Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).

Materials:

- Neuronal cell line (e.g., SH-SY5Y)
- Complete cell culture medium
- Benzothiazole derivative
- Neurotoxic agent (e.g., H<sub>2</sub>O<sub>2</sub>)
- Reagents for a viability assay (e.g., MTT)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed the neuronal cells in a 96-well plate and allow them to attach and differentiate if necessary.
- **Compound Pre-treatment:** Treat the cells with various non-toxic concentrations of the benzothiazole derivative for a specified period (e.g., 2 hours).
- **Neurotoxic Insult:** Introduce the neurotoxic agent (e.g., H<sub>2</sub>O<sub>2</sub>) to the wells (except for the control wells) and incubate for a further 24 hours.
- **Viability Assessment:** Perform a cell viability assay (e.g., MTT assay) to determine the extent of cell death.

- **Data Analysis:** Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Rationale for Cell Line Selection in Neuroprotection Assays:

The choice of cell line is critical and should be relevant to the neurodegenerative disease being studied. For example, SH-SY5Y cells are human neuroblastoma cells that can be differentiated into a more mature neuronal phenotype and are commonly used in models of Parkinson's and Alzheimer's disease.<sup>[24]</sup> The selection should be based on the expression of relevant targets and pathways.<sup>[25][26]</sup>

## Part 3: Elucidating Mechanisms of Action

Understanding how a benzothiazole derivative exerts its biological effect is crucial for its further development. Western blotting is a powerful technique to investigate the modulation of specific signaling pathways.

### Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

**Principle:** This protocol allows for the detection and quantification of key proteins in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. By using antibodies specific to both the total and phosphorylated forms of these proteins, one can assess the activation state of the pathway.

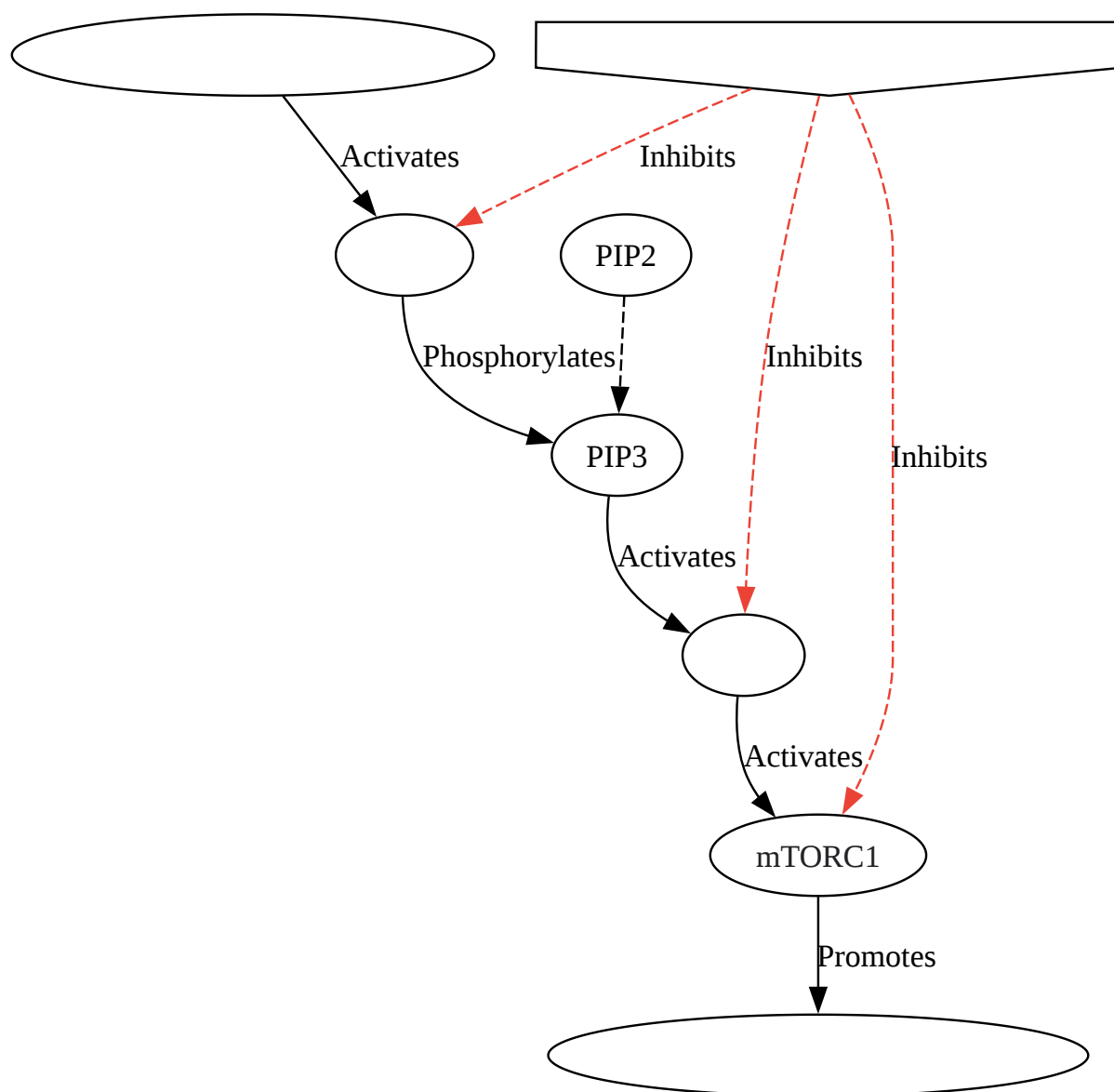
Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (total and phosphorylated forms of PI3K, Akt, mTOR)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by benzothiazole derivatives.

## Conclusion: A Scaffold for Future Discoveries

The benzothiazole scaffold continues to be a rich source of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry. By applying these methodologies

with a deep understanding of the underlying principles, the scientific community can continue to build upon the impressive legacy of benzothiazole derivatives and develop new medicines to address unmet medical needs.

## References

- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [\[Link\]](#)
- Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [\[Link\]](#)
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [\[Link\]](#)
- WSAVA 2017 Congress. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. Retrieved from [\[Link\]](#)
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [\[Link\]](#)
- Cairns, R. A., Harris, I. S., & Mak, T. W. (2025). Pitfalls and other issues with the MTT assay. *Photodiagnosis and Photodynamic Therapy*, 54, 104700.
- Aslantürk, Ö. S. (2025). Limitations of the use of MTT assay for screening in drug discovery.
- Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Rat Paw Edema Assay Guide. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, August 6).
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [\[Link\]](#)
- National Institutes of Health. (2021, November 26).
- ResearchGate. (2025, August 8).
- Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [\[Link\]](#)

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [[Link](#)]
- ResearchGate. (2025, March 6).
- Amelioration of complete Freund's adjuvant-induced arthritis by Calotropis procera latex in r
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- PubMed Central. (2021, December 8).
- PubMed Central. (2024, December 13).
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.
- Journal of Applied Science and Engineering. (2012, September 1).
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- ResearchGate. (2025, October 16).
- IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINO BENZENETHIOLS.
- MDPI. (n.d.). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?
- Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.).
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2025, June 28).
- PubMed Central. (n.d.).
- PubMed Central. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
- Malaysian Journal of Analytical Sciences. (n.d.).

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## Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Benzothiazole synthesis [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 3. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 4. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [[jase.tku.edu.tw](https://www.jase.tku.edu.tw)]
- 8. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 9. [mjas.analis.com.my](https://www.mjas.analis.com.my) [[mjas.analis.com.my](https://www.mjas.analis.com.my)]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 12. Pitfalls and other issues with the MTT assay - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 14. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 15. Adjuvant-Induced Arthritis Model [[chondrex.com](https://www.chondrex.com)]
- 16. [dickwhitereferrals.com](https://www.dickwhitereferrals.com) [[dickwhitereferrals.com](https://www.dickwhitereferrals.com)]
- 17. [idexx.com](https://www.idexx.com) [[idexx.com](https://www.idexx.com)]
- 18. [idexx.dk](https://www.idexx.dk) [[idexx.dk](https://www.idexx.dk)]

- [19. droracle.ai \[droracle.ai\]](#)
- [20. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN \[vin.com\]](#)
- [21. scribd.com \[scribd.com\]](#)
- [22. inotiv.com \[inotiv.com\]](#)
- [23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. mdpi.com \[mdpi.com\]](#)
- [26. 5 tips for choosing the right cell line for your experiment \[horizondiscovery.com\]](#)
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